molecular formula C18H16F3N3O2 B2412472 6,7-dimethoxy-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine CAS No. 477859-89-5

6,7-dimethoxy-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine

Cat. No.: B2412472
CAS No.: 477859-89-5
M. Wt: 363.34
InChI Key: OCAAFYBJLXSSPJ-UHFFFAOYSA-N
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Description

6,7-dimethoxy-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinazoline core, substituted with methoxy groups at positions 6 and 7, and a trifluoromethylbenzyl group at the nitrogen atom of the quinazoline ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Attachment of the Trifluoromethylbenzyl Group: The final step involves the nucleophilic substitution reaction where the quinazoline derivative is reacted with 3-(trifluoromethyl)benzyl chloride in the presence of a suitable base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6,7-dimethoxy-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can reduce the quinazoline ring or other reducible functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the quinazoline ring or the benzyl group can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nature of the substituent introduced.

Scientific Research Applications

6,7-dimethoxy-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer, antiviral, and anti-inflammatory properties.

    Biological Research: It is used as a tool compound to study biological pathways and molecular targets, including kinase inhibition and receptor modulation.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Chemical Biology: It serves as a probe to investigate the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation and survival. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    6,7-dimethoxy-4-quinazolinamine: Lacks the trifluoromethylbenzyl group, resulting in different biological activity and chemical properties.

    N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine: Lacks the methoxy groups, which may affect its electronic properties and reactivity.

    4-quinazolinamine derivatives: Various derivatives with different substituents at the quinazoline ring positions, each exhibiting unique properties and applications.

Uniqueness

6,7-dimethoxy-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine is unique due to the combination of methoxy and trifluoromethylbenzyl groups, which confer distinct electronic, steric, and lipophilic properties. These features enhance its potential as a versatile compound in drug discovery and material science.

Properties

IUPAC Name

6,7-dimethoxy-N-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O2/c1-25-15-7-13-14(8-16(15)26-2)23-10-24-17(13)22-9-11-4-3-5-12(6-11)18(19,20)21/h3-8,10H,9H2,1-2H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAAFYBJLXSSPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NCC3=CC(=CC=C3)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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